![molecular formula C9H12O2 B2787772 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid CAS No. 1242265-30-0](/img/structure/B2787772.png)
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
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Description
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is also known by its IUPAC name, 1-(2-propynyl)cyclopentanecarboxylic acid .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with commercially available precursors. For instance, the synthesis of (prop-2-yn-1-yloxy)cyclopentane, a related compound, involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11) . This indicates that the molecule consists of a cyclopentane ring with a carboxylic acid group and a prop-2-yn-1-yl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 152.19 and a molecular formula of C9H12O2 . The compound is also characterized by its IUPAC name, 1-(2-propynyl)cyclopentanecarboxylic acid, and its InChI code, 1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11) .Scientific Research Applications
Sonogashira Cross-Coupling Reactions
The title compound serves as a valuable synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . In this context:
Antiulcer and Gastric Hypersecretion Reduction
Similar compounds have demonstrated antiulcer activity and the ability to reduce gastric hypersecretion in vivo . These properties make them potentially useful for treating gastrointestinal disorders.
Collagenase Inhibition
The compound acts as an inhibitor of collagenase . Collagenase is an enzyme involved in the breakdown of collagen, and inhibiting it may have implications for wound healing and tissue repair.
Immunomodulation
It is known to be an effective immunomodulator . Immunomodulators regulate the immune system, potentially influencing immune responses in various diseases.
Anticancer Activity
Compounds related to this structure display anticancer activity . Further research could explore their potential as cancer therapeutics.
Stereospecific Synthesis of Bicyclic Pyridones
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides an efficient method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . These compounds may have diverse applications, including pharmaceuticals.
Redox and Electrophile Reactive Cysteine Proteomes
While not directly related to the compound, a quantitative thiol reactivity profiling platform (QTRP) can analyze redox and electrophile reactive cysteine proteomes . This technique has broader implications for understanding cellular processes and drug development.
properties
IUPAC Name |
1-prop-2-ynylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJVFRALWHJTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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